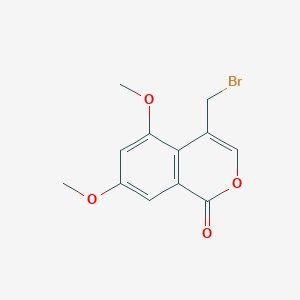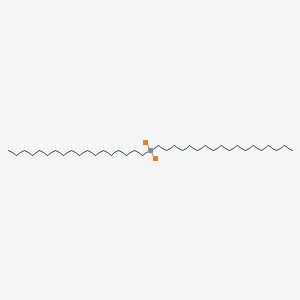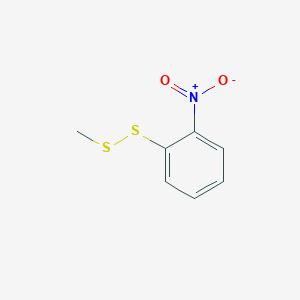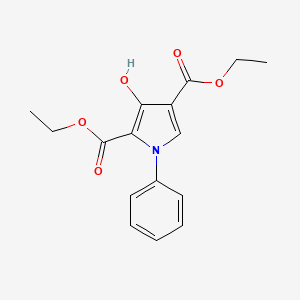
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide typically involves the reaction of 10-(4-methylphenoxy)decan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. Continuous monitoring and automation ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Products may include phenolic compounds.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell membrane studies and as a detergent in protein purification.
Industry: Used in formulations of cleaning agents and disinfectants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This action is facilitated by the hydrophobic tail and the positively charged ammonium head, which interact with both hydrophobic and hydrophilic regions of the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as targeted drug delivery and specialized industrial formulations.
Eigenschaften
CAS-Nummer |
65597-39-9 |
|---|---|
Molekularformel |
C20H36BrNO |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
trimethyl-[10-(4-methylphenoxy)decyl]azanium;bromide |
InChI |
InChI=1S/C20H36NO.BrH/c1-19-13-15-20(16-14-19)22-18-12-10-8-6-5-7-9-11-17-21(2,3)4;/h13-16H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QEQSEGXOUYFHOH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCCCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
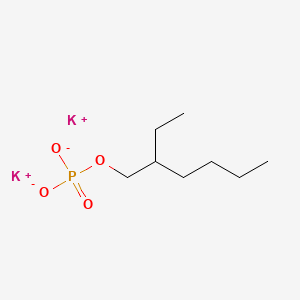


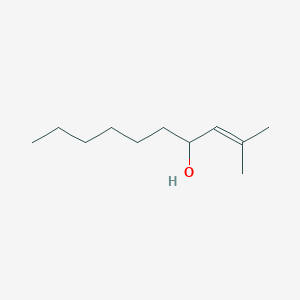
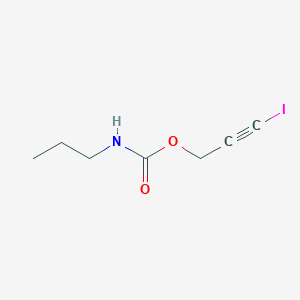


![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
